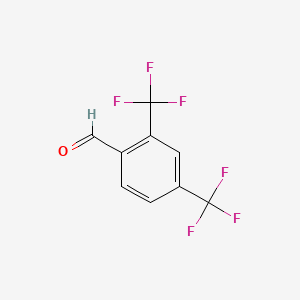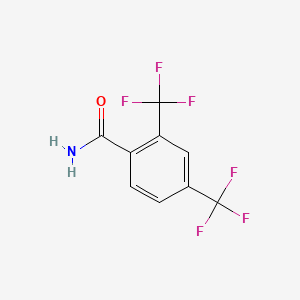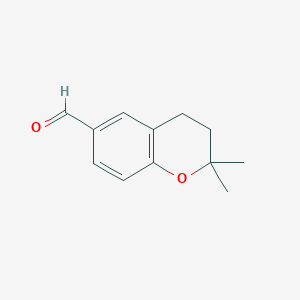
2,2-二甲基色酮-6-甲醛
描述
2,2-Dimethylchromane-6-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as chromanes. Chromanes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The 2,2-dimethyl substitution indicates that two methyl groups are attached to the second carbon of the chromane ring. The suffix '6-carbaldehyde' denotes the presence of an aldehyde functional group at the sixth position of the chromane ring structure.
Synthesis Analysis
The synthesis of compounds related to 2,2-dimethylchromane-6-carbaldehyde has been explored in various studies. For instance, novel methods for synthesizing 2,2-dimethylchromens involve the pyridine-catalyzed condensation of 3-hydroxyisovaleraldehyde dimethyl acetal with phenols . This method has been applied to synthesize a range of compounds, including those with biological significance such as lonchocarpin and acronycine. Additionally, the synthesis of 6-acetyl-2,2-dimethyl-chromane, a closely related compound, has been achieved and characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of compounds within the chromane family has been determined using X-ray diffraction methods. For example, the crystal structure of 6-acetyl-2,2-dimethyl-chromane was determined, revealing that the molecule crystallizes in the triclinic P-1 space group and possesses a planar skeletal fragment due to extended π-bonding delocalization . Although not directly related to 2,2-dimethylchromane-6-carbaldehyde, these findings provide insight into the structural characteristics that may be expected for chromane derivatives.
Chemical Reactions Analysis
The reactivity of chromane derivatives can be inferred from studies on similar compounds. For instance, the retro-cheletropic ene reaction of 1-methyl-6-methylenecyclohexa-2,4-diene-1-carbaldehyde, a compound with a related structure, has been investigated, revealing a concerted mechanism through a five-membered cyclic transition state . This suggests that 2,2-dimethylchromane-6-carbaldehyde may also undergo similar pericyclic reactions.
Physical and Chemical Properties Analysis
The physical properties of chromane derivatives can be quite diverse. For 6-acetyl-2,2-dimethyl-chromane, the melting point was determined to be 93°C, and the compound was found to decompose at temperatures higher than 196°C . The vibrational modes of this compound were also calculated and assigned using IR and Raman spectroscopy, complemented by DFT calculations. The electronic spectrum, calculated using the TD-DFT method, indicated that the absorption bands are primarily due to π→π* transitions . These properties provide a general understanding of the physical and chemical behavior of chromane derivatives, which could be extrapolated to 2,2-dimethylchromane-6-carbaldehyde.
科学研究应用
化学反应中的合成价值
2,2-二甲基色酮-6-甲醛及其衍生物已被探索其在各种化学反应中的潜在价值。例如,研究表明,像7-甲氧基-2,2-二甲基色酮-4-酮这样的色酮可以与维尔斯迈尔试剂反应,生成氯代色酮,具有潜在的合成价值。这些氯代色酮可以水解回色酮-4-酮,突显了它们在合成化学中的多功能性 (Brown, Marcus, & Anastasis, 1985)。
在新型合成过程中的作用
这种化合物及其类似物在新型合成过程中起着关键作用。例如,类似物如(2S, 5R, 6R)-5,6-二甲氧基-5,6-二甲基-[1,4]二氧杂环己烷-2-甲醛代表了其他化学实体的稳定替代品,可以从D-甘露醇进行大规模合成 (Ley & Michel, 2003)。此外,这些化合物对合成具有潜在非线性光学应用的推-拉苯并噻唑衍生物至关重要(Hrobárik, Sigmundová, & Zahradník, 2004)。
在有机和无机化学中的应用
这种化合物的用途延伸到有机和无机化学。例如,一种衍生物二甲基铟-吡啶-2-甲醛肟已被研究其晶体和分子结构,有助于理解有机金属化学 (Shearer, Twiss, & Wade, 1980)。
在气相动力学中的参与
2,2-二甲基色酮-6-甲醛衍生物也在气相动力学中进行研究。例如,对类似化合物的逆-脱离共轭烯反应的研究有助于理解气相中的反应机制和动力学 (Gholami & Izadyar, 2004)。
生物活性探索
2,2-二甲基色酮-6-甲醛的衍生物已被合成用于其潜在生物活性。例如,2-二甲基色酮骨架存在于表现出抗肿瘤、抗癌等生物活性的天然和合成化合物中。这些化合物的有机催化合成可以是访问它们进行进一步生物探索的有效途径 (Omoregbee, Luc, Dinh, & Nguyen, 2020)。
对结构化学的贡献
这种化合物及其衍生物对结构化学有重要贡献。例如,特定衍生物的反应导致了香豆素衍生物的形成,这对于理解分子排列和氢键结构模式至关重要 (Ahmad et al., 2011)。
未来方向
The future directions for 2,2-Dimethylchromane-6-carbaldehyde could involve its use in the development of new antifungal agents. A study has shown that a series of 2,2-dimethyl-2H-chromene derivatives, which includes 2,2-Dimethylchromane-6-carbaldehyde, exhibited significant antifungal activity . This suggests potential future applications of this compound in agriculture as a botanical fungicide .
属性
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUKOSGEQABOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365174 | |
| Record name | 2,2-dimethylchromane-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylchromane-6-carbaldehyde | |
CAS RN |
61370-75-0 | |
| Record name | 2,2-dimethylchromane-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




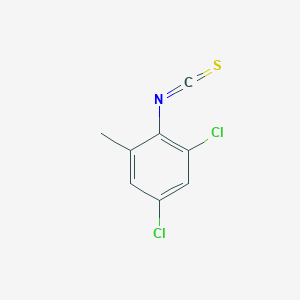
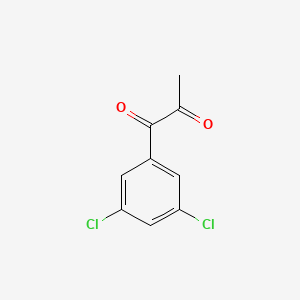

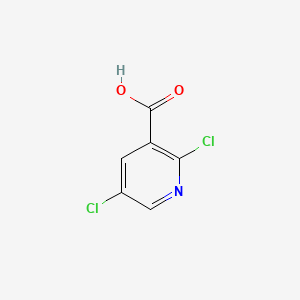


![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)
